molecular formula C18H19FN2O3S B10881638 [4-(Benzylsulfonyl)piperazin-1-yl](4-fluorophenyl)methanone

[4-(Benzylsulfonyl)piperazin-1-yl](4-fluorophenyl)methanone

Cat. No.: B10881638
M. Wt: 362.4 g/mol
InChI Key: MTRYEHLLDXBELI-UHFFFAOYSA-N
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Description

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves the reaction of piperazine derivatives with benzylsulfonyl chloride and fluorophenyl ketone. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZENESULFONYL)PIPERAZINOMETHANONE
  • 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE
  • [1-(BENZYLSULFONYL)-4-PIPERIDINYL][4-(2-FLUOROPHENYL)-1-PIPERAZINYL]METHANONE

Uniqueness

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H19FN2O3S/c19-17-8-6-16(7-9-17)18(22)20-10-12-21(13-11-20)25(23,24)14-15-4-2-1-3-5-15/h1-9H,10-14H2

InChI Key

MTRYEHLLDXBELI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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